![molecular formula C13H12ClNS B133099 2-[(2-Chlorobenzyl)thio]aniline CAS No. 144214-40-4](/img/structure/B133099.png)
2-[(2-Chlorobenzyl)thio]aniline
Overview
Description
2-[(2-Chlorobenzyl)thio]aniline is an organic compound with the molecular formula C13H12ClNS and a molecular weight of 249.76 g/mol . It consists of a benzene ring substituted with a chlorobenzylthio group and an amino group. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)thio]aniline typically involves the reaction of 2-chlorobenzyl chloride with 2-aminothiophenol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-aminothiophenol attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)thio]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chlorobenzyl)thio]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)thio]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromobenzyl)thio]aniline
- 2-[(2-Iodobenzyl)thio]aniline
- 2-[(2-Fluorobenzyl)thio]aniline
Uniqueness
2-[(2-Chlorobenzyl)thio]aniline is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications .
Biological Activity
2-[(2-Chlorobenzyl)thio]aniline, also known as 2-((4-chlorobenzyl)thio)aniline, is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a thioether functional group and an aniline structure. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₂ClN S
- Molecular Weight : 249.76 g/mol
- Functional Groups : Thioether and amino group
The structure of this compound contributes to its diverse biological activities, making it a candidate for drug development and other applications in biomedicine.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
- Reaction Conditions : The compounds are synthesized in high yields through a multi-step process.
- Yield : High isolated yields have been reported for the synthesized derivatives.
Biological Activities
Research has demonstrated that this compound exhibits a variety of biological activities:
- Urease Inhibition : Compounds derived from this thioether have shown potent urease inhibitory activity, with IC50 values ranging from 2.85 to 5.83 µM. This activity was compared favorably against standard inhibitors such as thiourea (IC50 = 22.00 µM) and hydroxyurea (IC50 = 100.00 µM), indicating strong potential for therapeutic applications in conditions like urease-related infections.
- Antimicrobial Activity : Similar compounds have been evaluated for their antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus, surpassing the efficacy of standard antibiotics like ciprofloxacin .
Urease Inhibitory Activity
A study focused on synthesizing novel derivatives of this compound found that these compounds effectively inhibit urease, an enzyme linked to several pathogenic processes in humans. The mechanism of action involves interaction with the active site of the enzyme, preventing its catalytic activity.
Antifungal Activity
Another investigation highlighted the antifungal properties of related compounds with similar structures. These compounds were screened against Candida albicans and exhibited promising biofilm inhibition capabilities, suggesting a potential role in treating fungal infections .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Chloroaniline | Aniline derivative with a chlorine substituent | Lacks thioether functionality |
Benzothiazole | Contains sulfur within a fused ring system | Exhibits distinct biological activities |
Thiophenol | Aromatic compound with a thiol group | Does not contain an amino group |
2-Aminothiophenol | An amino-substituted thiophenol | Similar reactivity but different properties |
The comparison emphasizes the uniqueness of this compound due to its combination of thioether and aniline functionalities, which may enhance its biological activity compared to other similar compounds.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The compound may inhibit enzymes involved in critical biochemical pathways, leading to altered cellular functions.
- Cellular Pathways : Investigating how this compound influences cellular signaling pathways could provide insights into its pharmacodynamics and therapeutic potential.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASDNHXNXTVFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384777 | |
Record name | 2-[(2-chlorobenzyl)thio]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729975 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
144214-40-4 | |
Record name | 2-[(2-chlorobenzyl)thio]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.